2,2'-Azobis(2,4-dimethylvaleronitrile) is a chemical compound with the molecular formula C₁₄H₂₄N₄ and a molecular weight of 248.37 g/mol. It appears as an odorless white solid and is known for its role as a free radical initiator in various polymerization processes. This compound is often utilized in the production of polyvinyl chloride and polyacrylonitrile, among other materials. Its melting point ranges from 45 to 70 °C, and it is slightly soluble in organic solvents like chloroform and methanol but insoluble in water .
ABVN does not directly participate in biological systems. Its mechanism of action lies in its ability to initiate free radical polymerization. The cyanoisopropyl radicals generated from ABNV abstract a hydrogen atom from a monomer molecule, creating a new radical species that can then propagate the polymerization chain by reacting with additional monomer units [].
ABVN is classified as a hazardous material due to several factors [, ]:
2,2'-Azobis(2,4-dimethylvaleronitrile) (ADMVN) finds application in scientific research primarily as a free radical initiator. It decomposes upon heating or exposure to light, generating two cyanoisopropyl radicals (). These radicals can initiate various polymerization reactions, making ADMVN a valuable tool in polymer synthesis. For instance, research has utilized ADMVN for the polymerization of styrene, methyl methacrylate, and acrylonitrile, leading to the development of new materials with diverse properties ().
Furthermore, researchers employ ADMVN to investigate the thermal and mechanical properties of polymers. By incorporating ADMVN into a polymer matrix and monitoring its decomposition behavior, scientists can gain insights into the polymer's degradation mechanisms and overall stability. This information is crucial for designing polymers with desired functionalities and performance characteristics ().
Beyond its primary uses, ADMVN has found application in other areas of scientific research, including:
As a free radical initiator, 2,2'-Azobis(2,4-dimethylvaleronitrile) undergoes thermal decomposition to generate free radicals, which can initiate polymerization reactions. The typical reaction mechanism involves the breaking of the azo bond (-N=N-) under heat or UV light, leading to the formation of two radical species:
These radicals can then react with monomers to form polymers, making this compound essential in the synthesis of various plastics and resins .
The synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile) typically involves the reaction of 2,4-dimethylvaleronitrile with a suitable diazotizing agent under controlled conditions. The general synthetic route can be summarized as follows:
This process allows for the production of high-purity 2,2'-Azobis(2,4-dimethylvaleronitrile) suitable for industrial applications .
The primary applications of 2,2'-Azobis(2,4-dimethylvaleronitrile) include:
Interaction studies involving 2,2'-Azobis(2,4-dimethylvaleronitrile) focus on its reactivity with various chemicals. It can form explosive mixtures when combined with strong oxidizers or reducing agents. Additionally, exposure to acids may yield toxic gases. Safety data sheets highlight the need for careful handling due to these reactive properties .
Several compounds share structural similarities with 2,2'-Azobis(2,4-dimethylvaleronitrile), including:
Compound Name | Molecular Formula | Initiation Mechanism | Solubility | Melting Point |
---|---|---|---|---|
2,2'-Azobis(2,4-dimethylvaleronitrile) | C₁₄H₂₄N₄ | Free Radical | Slightly soluble in organic solvents | 45-70 °C |
Azobisisobutyronitrile (AIBN) | C₈H₁₁N₅ | Free Radical | Soluble in organic solvents | 102 °C |
Azobisisobutyramidine Dihydrochloride | C₈H₁₃Cl₂N₅ | Free Radical | Soluble in water | 135 °C |
Di-tert-butyl Peroxide | C₈H₁₈O₂ | Free Radical | Soluble in organic solvents | -20 °C |
The uniqueness of 2,2'-Azobis(2,4-dimethylvaleronitrile) lies in its specific structure that allows for effective low-temperature polymerization compared to other initiators like Azobisisobutyronitrile. Its ability to generate free radicals efficiently under milder conditions makes it particularly valuable for sensitive polymer systems .
Flammable;Irritant;Environmental Hazard